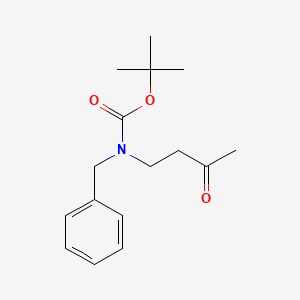

N-Benzyl-N-boc-4-amino-2-butanone

概要

説明

N-Benzyl-N-boc-4-amino-2-butanone is a chemical compound that belongs to the class of amino ketones. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butanone backbone. This compound is widely used in various fields of research, including medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-boc-4-amino-2-butanone typically involves the protection of the amino group using the Boc group. One common method involves the reaction of 4-amino-2-butanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected amino ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

化学反応の分析

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) and benzyl groups exhibit distinct stability profiles, allowing selective deprotection under specific conditions.

Boc Group Deprotection

-

Acidic Conditions : The Boc group is cleaved under strong acids (e.g., HCl in dioxane, TFA) via carbamate hydrolysis. For example, treatment with 4 M HCl in dioxane at 25°C removes the Boc group quantitatively .

-

Thermal Stability : Boc remains intact under neutral or basic conditions (pH 9–12) but degrades at pH < 1 and elevated temperatures .

Benzyl Group Deprotection

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, yielding the free amine. This method is compatible with Boc groups if performed under neutral conditions .

-

Alternative Methods : Benzyl groups can also be removed via Lewis acid-mediated cleavage (e.g., TMSCl/NEt₃) .

Table 1: Stability of Protecting Groups Under Various Conditions

| Condition | Boc Group Stability | Benzyl Group Stability |

|---|---|---|

| HCl (4 M, dioxane) | Deprotected | Stable |

| H₂/Pd-C (1 atm, RT) | Stable | Deprotected |

| TFA (neat, RT) | Deprotected | Stable |

| NaOH (1 M, RT) | Stable | Stable |

Ketone Functionalization

The 2-butanone moiety participates in nucleophilic additions and reductions:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, enabling further Mitsunobu coupling or oxidation .

-

Grignard Addition : Organomagnesium reagents add to the ketone, forming tertiary alcohols. For example, reaction with MeMgBr yields a branched alcohol .

Example Reaction :

Yield: 85–90% .

Amine Alkylation/Acylation

After Boc deprotection, the free amine undergoes alkylation or acylation:

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

-

Acylation : Treatment with acyl chlorides (e.g., AcCl) in the presence of NEt₃ yields amides .

Example Protocol :

-

Deprotect Boc with TFA.

-

React with benzaldehyde and NaBH₃CN.

-

Isolate N-Benzyl-N-(benzyl)-4-amino-2-butanone.

Yield: 78% .

Cyclization Reactions

The compound serves as a precursor for heterocycles:

-

Aza-Michael Addition : Intramolecular attack of the deprotected amine on the ketone forms piperidine derivatives. For example, under acidic conditions, cyclization yields 3-benzylpiperidin-2-one .

-

Reductive Cyclization : Using H₂ and Pd-C, the ketone and amine cyclize to form pyrrolidines .

Table 2: Cyclization Outcomes

| Conditions | Product | Yield |

|---|---|---|

| HCl (cat.), RT, 12 h | 3-Benzylpiperidin-2-one | 82% |

| H₂/Pd-C, MeOH, 24 h | N-Benzylpyrrolidine | 75% |

Stability Under Synthetic Conditions

The compound’s stability is critical for multi-step syntheses:

科学的研究の応用

Organic Synthesis

N-Benzyl-N-boc-4-amino-2-butanone serves as a crucial building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The compound's Boc-protected amino group allows for selective reactions, enabling further functionalization to create diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate in synthesizing bioactive compounds. It has potential applications in developing drugs targeting central nervous system disorders due to its structural similarity to known pharmacophores.

Biological Studies

The compound is utilized in enzyme mechanism studies and protein interactions. Its reactivity allows researchers to explore the binding affinities and interactions with various biological targets, which can lead to insights into drug design and development.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-boc-4-amino-2-butanone | Methyl group instead of benzyl | Simpler synthetic routes |

| N-Benzyl-N-acetyl-4-amino-2-butanone | Acetyl instead of Boc protecting group | Different reactivity due to acetyl |

| N-Boc-4-amino-2-butanone | No benzyl group; only Boc protection | More straightforward synthesis |

Case Study 1: Pharmaceutical Development

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications as enzyme inhibitors.

Case Study 2: Peptide Synthesis

In peptide synthesis, this compound has been used effectively as a protected amino acid derivative. Its stability under various reaction conditions allows for the efficient formation of peptide bonds, facilitating the synthesis of complex peptides with desired biological activities.

作用機序

The mechanism of action of N-Benzyl-N-boc-4-amino-2-butanone involves the reactivity of the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

類似化合物との比較

Similar Compounds

N-Benzyl-N-boc-4-aminomethyl aniline: Similar structure with an aniline backbone.

N-Boc-ethanolamine: Contains a Boc-protected amino group attached to an ethanol backbone.

4-(N-Boc-amino)phenylboronic acid: Features a Boc-protected amino group attached to a phenylboronic acid.

Uniqueness

N-Benzyl-N-boc-4-amino-2-butanone is unique due to its specific combination of functional groups, which allows for versatile reactivity and applications in various fields. The presence of both the benzyl and Boc groups provides stability and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

生物活性

N-Benzyl-N-boc-4-amino-2-butanone is a compound characterized by its unique molecular structure, which includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butanone backbone. Its molecular formula is CHNO with a molecular weight of 277.36 g/mol. This compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development and agrochemicals.

The synthesis of this compound typically involves the protection of the amino group using the Boc group. A common synthetic route involves reacting 4-amino-2-butanone with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine, usually at room temperature to yield the desired product.

Summary of Synthetic Routes

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc protection | 4-amino-2-butanone + BocO | Room temperature, base (triethylamine) | High |

| Oxidation | This compound + oxidizing agents (KMnO, CrO) | Varies | Varies |

| Reduction | This compound + NaBH, LiAlH | Varies | Varies |

Biological Activity

While specific biological activity data for this compound is limited, it is hypothesized that compounds with similar structures exhibit various biological properties. For instance, derivatives of amino butanones are noted for potential applications as enzyme inhibitors or in modulating neurotransmitter systems.

Potential Biological Applications

- Enzyme Inhibition : Similar compounds have been documented to inhibit various enzymes, suggesting that this compound may also possess this capability.

- Neurotransmitter Modulation : The structure indicates potential interactions with neurotransmitter systems, which could lead to pharmacological applications.

- Anticancer Activity : Research on structurally related compounds has shown anticancer properties, indicating that this compound warrants further investigation in this area .

Case Studies and Research Findings

Recent studies have highlighted the importance of amino ketones in biological contexts. For example:

- Enzyme Mechanisms : Research has shown that similar compounds can interact with specific enzymes, leading to inhibition or activation pathways that are crucial for therapeutic applications.

- Cytotoxicity Studies : Investigations into related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that this compound may also exhibit such properties .

Future Directions

Given its structural characteristics and preliminary findings from related compounds, future research should focus on:

- In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.

- Mechanistic Studies : Elucidating the specific mechanisms through which this compound interacts with biological targets.

- Analog Development : Exploring structural analogs to enhance biological activity and reduce potential side effects.

特性

IUPAC Name |

tert-butyl N-benzyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEAYGQPKNZEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。